molecular formula C17H15FN2OS B11560357 6-Ethyl-2-[(4-fluorophenyl)carbonyl]-5-methylthieno[2,3-b]pyridin-3-amine

6-Ethyl-2-[(4-fluorophenyl)carbonyl]-5-methylthieno[2,3-b]pyridin-3-amine

Cat. No.: B11560357
M. Wt: 314.4 g/mol
InChI Key: VZSMIXBTKAQGOW-UHFFFAOYSA-N
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Description

6-ETHYL-2-(4-FLUOROBENZOYL)-5-METHYLTHIENO[2,3-B]PYRIDIN-3-AMINE is a heterocyclic compound that belongs to the thienopyridine class. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with ethyl, fluorobenzoyl, and methyl groups. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ETHYL-2-(4-FLUOROBENZOYL)-5-METHYLTHIENO[2,3-B]PYRIDIN-3-AMINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the thieno[2,3-b]pyridine ring system.

    Introduction of Substituents: The ethyl, fluorobenzoyl, and methyl groups are introduced through various substitution reactions. For example, the fluorobenzoyl group can be introduced via Friedel-Crafts acylation using 4-fluorobenzoyl chloride and a Lewis acid catalyst.

    Final Assembly: The final step involves the coupling of the substituted thieno[2,3-b]pyridine with an amine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

6-ETHYL-2-(4-FLUOROBENZOYL)-5-METHYLTHIENO[2,3-B]PYRIDIN-3-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the fluorobenzoyl group to a fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

6-ETHYL-2-(4-FLUOROBENZOYL)-5-METHYLTHIENO[2,3-B]PYRIDIN-3-AMINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-ETHYL-2-(4-FLUOROBENZOYL)-5-METHYLTHIENO[2,3-B]PYRIDIN-3-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]pyridine Derivatives: Compounds with similar core structures but different substituents.

    Fluorobenzoyl-Substituted Compounds: Compounds with fluorobenzoyl groups attached to different cores.

    Methyl-Substituted Heterocycles: Compounds with methyl groups on various heterocyclic systems.

Uniqueness

6-ETHYL-2-(4-FLUOROBENZOYL)-5-METHYLTHIENO[2,3-B]PYRIDIN-3-AMINE is unique due to its specific combination of substituents and the resulting chemical and biological properties. The presence of the ethyl, fluorobenzoyl, and methyl groups imparts distinct reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C17H15FN2OS

Molecular Weight

314.4 g/mol

IUPAC Name

(3-amino-6-ethyl-5-methylthieno[2,3-b]pyridin-2-yl)-(4-fluorophenyl)methanone

InChI

InChI=1S/C17H15FN2OS/c1-3-13-9(2)8-12-14(19)16(22-17(12)20-13)15(21)10-4-6-11(18)7-5-10/h4-8H,3,19H2,1-2H3

InChI Key

VZSMIXBTKAQGOW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=C1C)C(=C(S2)C(=O)C3=CC=C(C=C3)F)N

Origin of Product

United States

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